molecular formula C12H22N2O2 B567897 Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1251002-00-2

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No. B567897
M. Wt: 226.32
InChI Key: VOOWCGDOUHRBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is characterized by a spirocyclic structure, which is a cyclic compound in which two rings share a single atom . The molecular weight of this compound is 226.315 Da .


Physical And Chemical Properties Analysis

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a solid substance . It has a molecular weight of 226.315 Da . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds related to tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, are utilized in various industrial and consumer products to prevent oxidative degradation. Research has identified their presence in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products. Toxicological evaluations suggest potential hepatic toxicity and endocrine-disrupting effects of SPAs. Future studies are encouraged to explore the environmental behavior of novel SPAs, assess co-exposure effects, and develop safer alternatives with reduced environmental impact (Liu & Mabury, 2020).

Decomposition of Oxygenates in Gasoline

The decomposition of methyl tert-butyl ether (MTBE), a related oxygenate, using hydrogen in a cold plasma reactor demonstrates the feasibility of employing radio frequency plasma for environmental remediation. This process effectively converts MTBE into less harmful substances such as methane and ethylene, showcasing a potential application for managing environmental pollution from gasoline additives (Hsieh et al., 2011).

Thermophysical Property Measurements of Ethers

Research on the thermophysical properties of mixtures containing ethers like MTBE highlights their significance in enhancing gasoline's octane rating and reducing exhaust pollution. This comprehensive review supports the development of recommendations for mixture properties, promoting better understanding and applications of such compounds in industrial processes (Marsh et al., 1999).

Synthetic Routes of Bioactive Compounds

Explorations into the synthetic routes of bioactive compounds, including those utilizing tert-butyl groups, offer insights into producing antioxidants, anticancer, and antimicrobial agents. This knowledge contributes to the development of new chemical preparations beneficial across cosmetic, agronomic, and pharmaceutical industries, highlighting the broader applications of tert-butyl-based compounds in scientific research (Dembitsky, 2006).

Safety And Hazards

The safety information for Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl 1,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(9-14)6-7-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOWCGDOUHRBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719144
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

CAS RN

1251002-00-2
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.